molecular formula C12H9N9S6 B5034248 TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE

TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE

Cat. No.: B5034248
M. Wt: 471.7 g/mol
InChI Key: HRHOQVVUJDPEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the thiol group of the thiadiazole attacks the electrophilic carbon of the cyanuric chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE is unique due to its combination of the thiadiazole and triazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and enhances its effectiveness in various fields .

Properties

IUPAC Name

2-[[4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N9S6/c1-4-16-19-10(22-4)25-7-13-8(26-11-20-17-5(2)23-11)15-9(14-7)27-12-21-18-6(3)24-12/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHOQVVUJDPEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC(=NC(=N2)SC3=NN=C(S3)C)SC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N9S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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